molecular formula C9H9N3S B385929 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione CAS No. 28384-40-9

5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione

Cat. No.: B385929
CAS No.: 28384-40-9
M. Wt: 191.26g/mol
InChI Key: MAGFPLALYSZUTR-UHFFFAOYSA-N
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Description

5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5-position of the triazole ring and a thione group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, known for its broad spectrum of biological activities.

    5-Phenyl-1,2-dihydro-1,2,4-triazole-3-thione: Similar structure but with a phenyl group instead of a benzyl group.

    5-Methyl-1,2-dihydro-1,2,4-triazole-3-thione: Contains a methyl group at the 5-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, making it more effective in penetrating biological membranes .

Properties

IUPAC Name

5-benzyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFPLALYSZUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28384-40-9
Record name 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
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